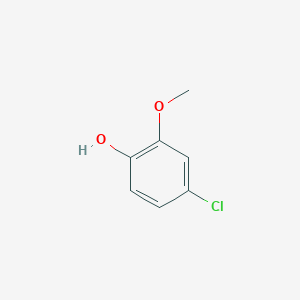

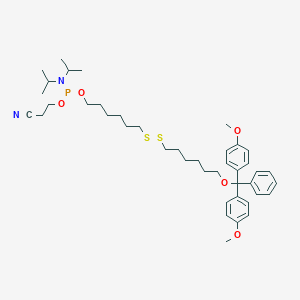

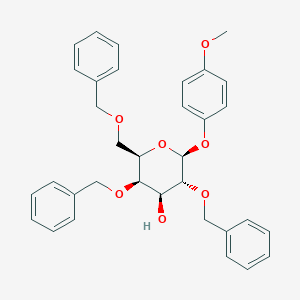

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside is a compound widely used in the biomedical sector. It has promising implications for drug synthesis and development, particularly concerning galactose-binding receptors . Additionally, it is used in the exploration of galactosyltransferase enzymes .

Physical And Chemical Properties Analysis

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside has a molecular weight of 556.66 . It appears as a white crystalline solid .Applications De Recherche Scientifique

Synthesis of Complex Oligosaccharides

The compound is instrumental in the efficient synthesis of complex oligosaccharides. Ohlsson and Magnusson (2000) utilized it in the transformation of 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose into crystalline compounds, facilitating the purification process in the syntheses of galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000). This underscores its role in advancing methodologies for creating biologically relevant sugar molecules.

Assembly of Glycoconjugates

The compound also finds applications in the assembly of glycoconjugates, which are vital for studying carbohydrate-mediated biological recognition processes. Li and Kong (2005) detailed its use in the concise synthesis of arabinogalactans with specific linkages, demonstrating the compound's utility in constructing structurally defined saccharides for biological studies (Li & Kong, 2005).

Probing Biosynthesis and Sorting of Proteoglycans

Jacquinet (2004) explored the synthesis of various sulfoforms of disaccharides using 4-methoxyphenyl O-(beta-D-galactopyranosyl)-(1-->3)-beta-D-galactopyranoside derivatives, aiming to study the early steps in the biosynthesis and sorting of proteoglycans. This research highlights the compound's importance in creating tools for biochemical investigation (Jacquinet, 2004).

Study of Antigenic Structures and Biological Activity

Dohi et al. (2002) used thioglycosyl donors related to the compound for synthesizing glycoconjugate polymers carrying globotriose clusters, contributing to our understanding of how carbohydrate structures are recognized by biological toxins. This work is critical for developing therapeutic strategies against toxin-mediated diseases (Dohi et al., 2002).

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)31(35)32(38-22-26-13-7-3-8-14-26)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31+,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXZYRDXXUJMR-BWNLSPMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444585 |

Source

|

| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside | |

CAS RN |

247027-79-8 |

Source

|

| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)